molecular formula C9H12N2OS B7724103 N'-(2-ethoxyphenyl)carbamimidothioic acid

N'-(2-ethoxyphenyl)carbamimidothioic acid

Cat. No.: B7724103
M. Wt: 196.27 g/mol
InChI Key: VUWYZMBGSSVKLN-UHFFFAOYSA-N
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Description

N’-(2-ethoxyphenyl)carbamimidothioic acid is a chemical compound known for its diverse applications in scientific research and industry. This compound belongs to the class of carbamimidothioic acids, which are characterized by the presence of a thiourea group. The compound’s structure includes an ethoxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ethoxyphenyl)carbamimidothioic acid typically involves the reaction of 2-ethoxyaniline with carbon disulfide and an appropriate amine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(2-ethoxyphenyl)carbamimidothioic acid can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and ensuring efficient mixing of reactants. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-ethoxyphenyl)carbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N’-(2-ethoxyphenyl)carbamimidothioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-ethoxyphenyl)carbamimidothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-ethoxyphenyl)-N-(2-hydroxyethyl)carbamimidothioic acid
  • N-(1-(2-chloroacetoxy)-1-phenylpropan-2-yl)-N’-p-tolylcarbamimidothioic acid

Uniqueness

N’-(2-ethoxyphenyl)carbamimidothioic acid is unique due to its specific ethoxyphenyl group, which imparts distinct chemical properties compared to other carbamimidothioic acids. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-2-12-8-6-4-3-5-7(8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWYZMBGSSVKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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